N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide
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Overview
Description
N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenyl group. One common method involves the reaction of 4-(pyrrolidin-1-yl)benzonitrile with ethyl 2-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the furan ring can participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: Similar structure but with a piperidine ring instead of pyrrolidine.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Contains a cyclopropane ring instead of furan.
Uniqueness
N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide is unique due to the presence of the furan ring, which can engage in specific interactions not possible with other similar compounds. This structural feature can lead to distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(16-4-3-13-21-16)18-10-9-14-5-7-15(8-6-14)19-11-1-2-12-19/h3-8,13H,1-2,9-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZHDBQQPMZDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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